molecular formula C20H29N5O2 B2678069 1-[4-[4-(1-Propan-2-yltriazol-4-yl)-2,3,6,7-tetrahydroazepine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one CAS No. 2361821-30-7

1-[4-[4-(1-Propan-2-yltriazol-4-yl)-2,3,6,7-tetrahydroazepine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one

Cat. No.: B2678069
CAS No.: 2361821-30-7
M. Wt: 371.485
InChI Key: XYZDGJNGRPBFBB-UHFFFAOYSA-N
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Description

1-[4-[4-(1-Propan-2-yltriazol-4-yl)-2,3,6,7-tetrahydroazepine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one is a complex organic compound that features a triazole ring, a tetrahydroazepine ring, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-[4-(1-Propan-2-yltriazol-4-yl)-2,3,6,7-tetrahydroazepine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one typically involves multiple steps:

    Formation of the Triazole Ring: This can be achieved through a cycloaddition reaction between an alkyne and an azide.

    Construction of the Tetrahydroazepine Ring: This step may involve the reduction of an azepine precursor.

    Attachment of the Piperidine Ring: This can be done through a nucleophilic substitution reaction.

    Final Coupling: The final step involves coupling the triazole-tetrahydroazepine intermediate with the piperidine derivative under appropriate conditions, such as using a coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment and continuous flow reactors to streamline the process.

Chemical Reactions Analysis

Types of Reactions

1-[4-[4-(1-Propan-2-yltriazol-4-yl)-2,3,6,7-tetrahydroazepine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one can undergo various types of chemical reactions:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation or hydride donors like sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or electrophiles like alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

Biology

In biological research, this compound may serve as a probe to study enzyme interactions and receptor binding due to its multiple functional groups.

Medicine

Medicinally, 1-[4-[4-(1-Propan-2-yltriazol-4-yl)-2,3,6,7-tetrahydroazepine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one could be investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders or as an antimicrobial agent.

Industry

Industrially, this compound might be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-[4-[4-(1-Propan-2-yltriazol-4-yl)-2,3,6,7-tetrahydroazepine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can participate in hydrogen bonding and π-π interactions, while the piperidine and tetrahydroazepine rings can enhance binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

  • 1-[4-[4-(1-Methyltriazol-4-yl)-2,3,6,7-tetrahydroazepine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one
  • 1-[4-[4-(1-Ethyltriazol-4-yl)-2,3,6,7-tetrahydroazepine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one

Uniqueness

Compared to similar compounds, 1-[4-[4-(1-Propan-2-yltriazol-4-yl)-2,3,6,7-tetrahydroazepine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one is unique due to the presence of the propan-2-yl group on the triazole ring, which can influence its chemical reactivity and biological activity.

Properties

IUPAC Name

1-[4-[4-(1-propan-2-yltriazol-4-yl)-2,3,6,7-tetrahydroazepine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29N5O2/c1-4-19(26)23-11-8-17(9-12-23)20(27)24-10-5-6-16(7-13-24)18-14-25(15(2)3)22-21-18/h4,6,14-15,17H,1,5,7-13H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYZDGJNGRPBFBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=C(N=N1)C2=CCCN(CC2)C(=O)C3CCN(CC3)C(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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